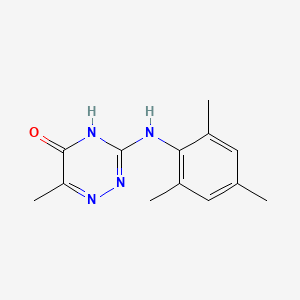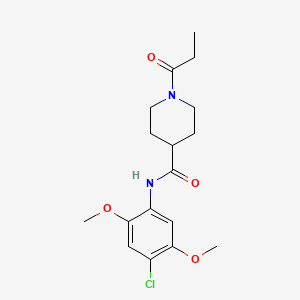
N-(4-chloro-2,5-dimethoxyphenyl)-1-propionyl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Designer drugs are synthetic compounds that are designed to mimic the effects of controlled substances such as cocaine, amphetamines, and ecstasy. These drugs are often created by modifying the chemical structure of existing compounds to evade legal restrictions and to enhance their potency and duration of action. 4C-PVP is one such designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. However, the use of this compound is associated with several risks, including addiction, psychosis, and even death.
作用機序
The mechanism of action of 4C-PVP involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn leads to the stimulant effects of the compound. The exact mechanism by which 4C-PVP inhibits the reuptake of these neurotransmitters is not fully understood but is thought to involve the binding of the compound to the transporters that are responsible for the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
The use of 4C-PVP is associated with several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The compound also causes the release of dopamine, norepinephrine, and serotonin, which leads to feelings of euphoria, increased energy, and enhanced mood. However, the use of 4C-PVP is also associated with several negative effects, including anxiety, paranoia, and psychosis.
実験室実験の利点と制限
4C-PVP has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively easy to synthesize and can be obtained in pure form. This makes it a useful tool for studying the effects of synthetic cathinones on the central nervous system. However, one limitation of using 4C-PVP in laboratory experiments is that the compound has a short half-life and is rapidly metabolized in the body. This makes it difficult to study the long-term effects of the compound on the brain and behavior.
将来の方向性
There are several future directions for research on 4C-PVP. One direction is to study the effects of the compound on the brain and behavior in animal models. This could provide valuable insights into the mechanism of action of the compound and its potential for abuse and addiction. Another direction is to investigate the potential therapeutic uses of 4C-PVP, such as its use in the treatment of depression or attention deficit hyperactivity disorder. Finally, it is important to continue monitoring the use of 4C-PVP and other designer drugs in order to develop effective strategies for preventing their abuse and reducing their harmful effects on society.
Conclusion:
In conclusion, 4C-PVP is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. The compound acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, and has several biochemical and physiological effects on the body. While 4C-PVP has several advantages for use in laboratory experiments, it is also associated with several risks and limitations. Further research is needed to fully understand the effects of 4C-PVP on the brain and behavior and to develop effective strategies for preventing its abuse.
合成法
The synthesis of 4C-PVP involves the reaction of piperidine with 4-chloro-2,5-dimethoxybenzaldehyde to form the intermediate 4-chloro-2,5-dimethoxyphenyl-1-piperidinone. This intermediate is then reacted with propionyl chloride to form the final product, N-(4-chloro-2,5-dimethoxyphenyl)-1-propionyl-4-piperidinecarboxamide. The synthesis of 4C-PVP is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
科学的研究の応用
4C-PVP has been the subject of several scientific studies aimed at understanding its mechanism of action and its effects on the central nervous system. These studies have shown that 4C-PVP acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. The stimulant effects of 4C-PVP are thought to be mediated by its ability to increase the levels of these neurotransmitters in the brain.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-4-16(21)20-7-5-11(6-8-20)17(22)19-13-10-14(23-2)12(18)9-15(13)24-3/h9-11H,4-8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBSEZCEGMJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

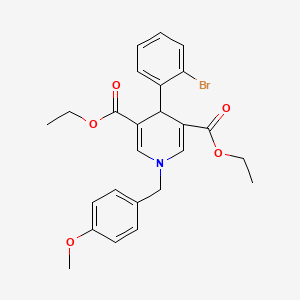
![6-(2-fluorobenzyl)-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6086925.png)
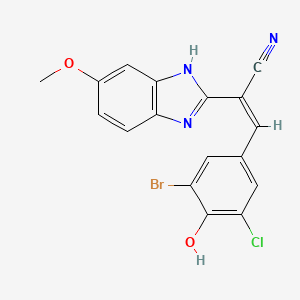
![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)

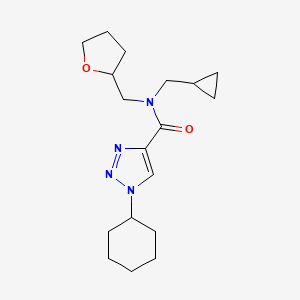
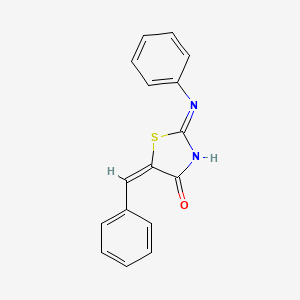
![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)
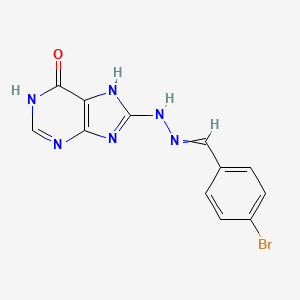
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)
